2,6-Diacetyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione
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Overview
Description
2,6-Diacetyl-2,4,6,8-tetraazabicyclo[331]nonane-3,7-dione is a bicyclic compound with a unique structure that includes four nitrogen atoms and two acetyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diacetyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione typically involves the reaction of ureas with α- and β-dicarbonyl compounds . One common method includes the condensation of N,N’-dimethylurea with malonic aldehyde tetraacetal under controlled conditions . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for efficiency and scalability. The use of advanced catalytic systems and continuous flow reactors can enhance the yield and selectivity of the compound. These methods are designed to minimize waste and reduce production costs, making the compound more accessible for various applications.
Chemical Reactions Analysis
Types of Reactions
2,6-Diacetyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the acetyl groups or the nitrogen atoms within the bicyclic structure.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitrogen oxides, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
2,6-Diacetyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, improving yields and selectivity.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein folding.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in therapeutic formulations.
Industry: It is used in manufacturing processes to enhance product quality and efficiency.
Mechanism of Action
The mechanism by which 2,6-Diacetyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This binding can result in changes in enzyme activity, protein conformation, or cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione: A similar compound with a slightly different structure, lacking the acetyl groups.
2,4,6,8-Tetraazabicyclo[3.3.0]octane-3,7-dione: Another related compound with a different bicyclic framework.
Uniqueness
2,6-Diacetyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione is unique due to the presence of acetyl groups, which confer distinct chemical properties and reactivity. These groups enhance the compound’s ability to participate in various chemical reactions and improve its efficacy as a catalyst and in other applications.
Properties
IUPAC Name |
2,6-diacetyl-2,4,6,8-tetrazabicyclo[3.3.1]nonane-3,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O4/c1-4(14)12-6-3-7(11-8(12)16)13(5(2)15)9(17)10-6/h6-7H,3H2,1-2H3,(H,10,17)(H,11,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNBFWYVDAFCNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2CC(NC1=O)N(C(=O)N2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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